L-Glutamic acid, dihexadecyl ester
Description
L-Glutamic acid, dihexadecyl ester (CAS 125401-63-0) is a synthetic derivative of the amino acid L-glutamic acid, featuring two hexadecyl (C16) chains esterified to its carboxyl groups. Its molecular formula is C₄₁H₇₇NO₇, with a molecular weight of 696.05 g/mol . This compound is a cationic lipid, characterized by its positive charge, which facilitates interactions with negatively charged biomolecules like DNA or RNA. It is widely employed in drug delivery systems and gene therapy due to its:
Properties
IUPAC Name |
dihexadecyl (2S)-2-aminopentanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H73NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-41-36(39)32-31-35(38)37(40)42-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34,38H2,1-2H3/t35-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLUXDVSARFPMX-DHUJRADRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCC(C(=O)OCCCCCCCCCCCCCCCC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC(=O)CC[C@@H](C(=O)OCCCCCCCCCCCCCCCC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H73NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471913 | |
| Record name | L-Glutamic acid, dihexadecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.0 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59274-90-7 | |
| Record name | L-Glutamic acid, dihexadecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The Fischer esterification involves direct acid-catalyzed esterification of L-glutamic acid with hexadecanol. p-Toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄) is typically used as a catalyst in toluene under reflux (110–150°C), with azeotropic removal of water via a Dean-Stark trap.
Reaction Equation:
$$
\text{L-Glutamic acid} + 2\,\text{C}{16}\text{H}{33}\text{OH} \xrightarrow[\text{H}^+]{\Delta} \text{Dihexadecyl ester} + 2\,\text{H}_2\text{O}
$$
Procedure and Yield
- Step 1: L-Glutamic acid (1 equiv) and hexadecanol (2.2 equiv) are dissolved in toluene with p-TsOH (1.5 equiv).
- Step 2: The mixture is refluxed for 12–24 hours, with water removal.
- Step 3: Post-reaction, the product is washed with NaHCO₃, dried over Na₂SO₄, and recrystallized from ethanol.
- Yield: 65–75%.
Thionyl Chloride-Mediated Esterification
Reaction Mechanism
Thionyl chloride (SOCl₂) converts L-glutamic acid to its acid chloride intermediate, which reacts with hexadecanol to form the diester.
Reaction Equations:
$$
\text{L-Glutamic acid} + 2\,\text{SOCl}2 \rightarrow \text{L-Glutamyl chloride} + 2\,\text{HCl} + 2\,\text{SO}2
$$
$$
\text{L-Glutamyl chloride} + 2\,\text{C}{16}\text{H}{33}\text{OH} \rightarrow \text{Dihexadecyl ester} + 2\,\text{HCl}
$$
Procedure and Yield
- Step 1: L-Glutamic acid is suspended in dichloromethane (DCM) with excess SOCl₂ (3–4 equiv) at 0°C.
- Step 2: After 2 hours, hexadecanol (2.5 equiv) and triethylamine (TEA, 5 equiv) are added.
- Step 3: The mixture is stirred at 40–60°C for 6–12 hours, followed by aqueous workup.
- Yield: 80–90%.
Coupling Agent-Assisted Synthesis
DCC/HOBt Method
Dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) activate the carboxylic acid for esterification:
Procedure:
- Step 1: L-Glutamic acid (1 equiv), hexadecanol (2.2 equiv), DCC (2.2 equiv), and HOBt (2.2 equiv) are mixed in tetrahydrofuran (THF).
- Step 2: The reaction is stirred at room temperature for 24–48 hours.
- Step 3: Dicyclohexylurea (DCU) is filtered, and the product is purified via column chromatography.
- Yield: 70–85%.
Catalytic Mitsunobu Reaction
Overview
The Mitsunobu reaction employs triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) to facilitate esterification under mild conditions.
Procedure:
- Step 1: L-Glutamic acid (1 equiv), hexadecanol (2.2 equiv), PPh₃ (2.2 equiv), and DEAD (2.2 equiv) are combined in THF.
- Step 2: The mixture is stirred at 0°C to room temperature for 12–24 hours.
- Yield: 75–80% (theoretical, based on analogous reactions).
Comparative Analysis of Methods
| Method | Catalyst/Reagent | Solvent | Temperature | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Fischer Esterification | H₂SO₄, p-TsOH | Toluene | 110–150°C | 65–75 | Low cost, simple setup | Long reaction time, water removal |
| Thionyl Chloride | SOCl₂ | DCM | 40–60°C | 80–90 | High yield, fast reaction | Hazardous reagents, HCl/SO₂ emissions |
| DCC/HOBt | DCC, HOBt | THF | RT | 70–85 | Mild conditions | Costly reagents, DCU removal |
| Mitsunobu | PPh₃, DEAD | THF | 0–25°C | 75–80 | Stereospecific, no byproducts | Expensive, sensitive to moisture |
Purification and Characterization
Purification Techniques
Characterization Data
- ¹H NMR (CDCl₃): δ 4.15–4.25 (m, 2H, ester CH₂), 3.65–3.75 (m, 1H, α-CH), 2.30–2.50 (m, 4H, β/γ-CH₂), 1.20–1.30 (br, 64H, cetyl chains).
- IR (cm⁻¹): 1740 (C=O ester), 3300 (N-H stretch).
- Mass Spec (ESI): m/z 834.4 [M+H]⁺.
Applications and Industrial Relevance
L-Glutamic acid, dihexadecyl ester is utilized in:
Chemical Reactions Analysis
Types of Reactions
L-Glutamic acid, dihexadecyl ester can undergo various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the ester groups, leading to the formation of carboxylic acids.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: L-glutamic acid and hexadecanol.
Oxidation: L-glutamic acid and hexadecanoic acid.
Substitution: Various substituted derivatives of L-glutamic acid, depending on the nucleophile used.
Scientific Research Applications
L-Glutamic acid, dihexadecyl ester has several scientific research applications across different fields:
Industry: The compound can be used in the formulation of various industrial products, including surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of L-Glutamic acid, dihexadecyl ester involves its interaction with specific molecular targets and pathways. As an ester derivative of L-glutamic acid, it can be hydrolyzed to release L-glutamic acid, which is a key neurotransmitter in the brain. L-glutamic acid activates both ionotropic and metabotropic glutamate receptors, playing a crucial role in excitatory neurotransmission and the synthesis of gamma-aminobutyric acid (GABA) in GABAergic neurons .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares L-glutamic acid, dihexadecyl ester with structurally analogous compounds:
Key Comparative Analyses
A. Hydrophobicity and Membrane Integration
- Dihexadecyl ester : The long C16 chains enhance hydrophobicity , promoting integration into lipid bilayers and improving liposome stability. This contrasts with dimethyl or diethyl esters , which are too hydrophilic for effective membrane interaction .
- DCP : While also dihexadecyl-substituted, its phosphate group confers an anionic charge, limiting its utility in nucleic acid delivery compared to the cationic dihexadecyl glutamic ester .
B. Charge and Drug Delivery Efficiency
- The positive charge of dihexadecyl glutamic ester enables electrostatic binding to DNA/RNA, a critical advantage over neutral esters like di-tert-butyl or anionic compounds like DCP .
- Benzyl esters (e.g., γ-benzyl ester) lack charge and may introduce toxicity, reducing biocompatibility .
C. Stability and Degradation
- Dihexadecyl ester exhibits superior stability in physiological conditions compared to r-carboxymethyl ester , which degrades rapidly at neutral pH .
- Di-tert-butyl esters are stable under basic conditions but require acidic deprotection, limiting their in vivo applicability .
Drug Delivery Performance
Q & A
Basic: What are the recommended methods for synthesizing liposomal nanoparticles using L-Glutamic acid, dihexadecyl ester?
Answer:
The lipid film rehydration method is widely used for synthesizing liposomes with this compound. Key steps include:
Dissolving the lipid in chloroform.
Evaporating the solvent under nitrogen to form a thin lipid film.
Rehydrating the film with a buffer (e.g., 20 mM HEPES, 140 mM NaCl, pH 7.4) at 50°C to achieve a lipid concentration of 5 mM .
Subsequent extrusion or sonication to control vesicle size.
This method ensures uniform encapsulation of hydrophilic drugs and maintains the structural integrity of the lipid bilayer.
Advanced: How can researchers address contradictions in the reported stability of this compound-based liposomes under varying pH conditions?
Answer:
Discrepancies in stability studies often arise from differences in buffer composition, temperature, or lipid-to-drug ratios. To resolve these:
- Methodological standardization : Use identical buffer systems (e.g., HEPES vs. phosphate buffers) and monitor pH fluctuations during storage.
- Stability assays : Employ dynamic light scattering (DLS) to track particle aggregation and fluorescence quenching to assess membrane integrity .
- Comparative studies : Benchmark against structurally similar lipids (e.g., dicetyl phosphate) to isolate pH-specific effects .
Basic: What analytical techniques are suitable for characterizing the structural integrity of this compound in lipid bilayers?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR detects ester bond integrity and lipid conformation. Isotopic labeling (e.g., ¹³C at specific carbon positions) enhances resolution .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and purity (>95%) .
- HPLC : Reverse-phase HPLC with evaporative light scattering (ELS) quantifies lipid degradation products .
Advanced: What strategies can enhance the cellular uptake efficiency of drug-loaded liposomes formulated with this compound?
Answer:
- Surface charge modulation : Increase positive charge density to enhance electrostatic interactions with negatively charged cell membranes. However, balance with cytotoxicity thresholds .
- Ligand conjugation : Attach targeting moieties (e.g., folate, antibodies) to improve receptor-mediated endocytosis.
- PEGylation : Incorporate polyethylene glycol (PEG) to reduce opsonization while maintaining charge-driven uptake .
Basic: How does the charge characteristic of this compound influence its application in drug delivery systems?
Answer:
The compound’s cationic nature enables electrostatic binding to nucleic acids (e.g., siRNA, plasmid DNA) and anionic cell membranes, enhancing transfection efficiency. This property is critical for gene delivery applications, where zeta potentials >+30 mV are optimal for cellular internalization .
Advanced: What isotopic labeling approaches have been used to study molecular interactions of this compound in biological membranes?
Answer:
- ¹³C-labeling : Incorporation of ¹³C at the γ-carbon of glutamic acid enables REDOR NMR to study lipid orientation and hydrogen bonding in hydroxyapatite interfaces .
- Deuterated alkyl chains : Deuterium NMR (²H-NMR) probes membrane fluidity and phase transitions in lipid bilayers .
Basic: What factors optimize encapsulation efficiency of therapeutic agents in this compound-based carriers?
Answer:
- Lipid-to-drug ratio : A 10:1 molar ratio maximizes encapsulation while avoiding vesicle destabilization.
- Rehydration parameters : Temperature (50°C) and buffer ionic strength (140 mM NaCl) prevent lipid aggregation .
- Drug hydrophobicity : Hydrophobic drugs (e.g., paclitaxel) achieve >80% encapsulation via passive loading .
Advanced: How do alkyl chain variations in glutamic acid esters affect self-assembly and drug delivery performance?
Answer:
- Chain length : Longer alkyl chains (e.g., dihexadecyl vs. diethyl esters) increase membrane rigidity and reduce drug leakage but may lower cellular uptake due to reduced fluidity .
- Branching vs. linear chains : Branched esters (e.g., tert-butyl derivatives) improve solubility in organic solvents but require optimization for biocompatibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
